2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
Description
2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (CAS No. 2676867-54-0) is a fluorinated nitro-substituted indacenone derivative. Its core structure consists of a bicyclic system (tetrahydro-s-indacene) with a ketone group at position 1, a fluorine atom at position 2, and a nitro group at position 7. This compound is primarily utilized as a building block in pharmaceutical and chemical synthesis, with suppliers such as Ambeed, Inc. and AiFChem offering it for research purposes .
Properties
IUPAC Name |
2-fluoro-8-nitro-3,5,6,7-tetrahydro-2H-s-indacen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c13-9-5-7-4-6-2-1-3-8(6)11(14(16)17)10(7)12(9)15/h4,9H,1-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQDXHODXTURHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C(=O)C(C3)F)C(=C2C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group into the indacene framework.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Cyclization: Formation of the tetrahydro-s-indacenone core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one can undergo various chemical reactions, including:
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the fluorine atom with other substituents.
Oxidation: Further oxidation of the indacene core.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Oxidation: Use of oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Formation of 2-Fluoro-8-amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one.
Substitution: Formation of various substituted indacenes.
Oxidation: Formation of oxidized indacene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe for studying biological processes involving nitro and fluorine groups.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Use in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one would depend on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical differences between the target compound and its analogues:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features/Applications |
|---|---|---|---|---|
| 2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (Target) | F (C2), NO₂ (C8) | C₁₂H₁₀FNO₃ | 235.21* | Building block; potential inflammasome studies |
| 2-Fluoro-2-methyl-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one | F, CH₃ (C2), NO₂ (C8) | C₁₃H₁₂FNO₃ | 249.24 | Enhanced steric bulk; commercial availability |
| 8-Amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one | NH₂ (C8) | C₁₁H₁₃NO | 187.23 | Reduced nitro group; synthetic intermediate |
| Deuterated MCC950 analogues (e.g., dideuterated) | Deuterium substitutions | Varies | Varies | NLRP3 inflammasome inhibition (IC₅₀ = 8 nM) |
*Calculated based on molecular formula.
Physicochemical Properties
- NMR Data: The 8-amino analogue exhibits distinct NMR signals (e.g., δ 6.49 ppm for aromatic protons), contrasting with the nitro-substituted target compound, which would show deshielded signals due to the electron-withdrawing nitro group .
- Stability: The fluorine atom in the target compound enhances metabolic stability compared to non-fluorinated analogues, a feature leveraged in drug design.
Biological Activity
2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one is a synthetic organic compound characterized by its unique indacenone structure. This compound has garnered attention in scientific research due to its potential biological activities attributed to the presence of a nitro group and a fluorine substituent. The molecular formula of this compound is C₁₂H₁₁FNO₃, with a molecular weight of 235.21 g/mol.
Chemical Structure and Properties
The structural features of this compound include:
- Indacenone Framework : A fused bicyclic system.
- Functional Groups : Nitro group at the 8-position and fluorine at the 2-position.
These characteristics influence its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁FNO₃ |
| Molecular Weight | 235.21 g/mol |
| Purity | >95% for research applications |
Biological Activity
Preliminary studies indicate that this compound may exhibit various biological activities, particularly in areas such as antimicrobial and anticancer properties. The following subsections detail its potential applications based on existing research.
Antimicrobial Activity
Compounds with similar structures have been investigated for their antimicrobial properties. The inclusion of the nitro group is often associated with enhanced activity against various pathogens. For instance:
- Antimicrobial Properties : Related compounds have shown effectiveness against M. tuberculosis and other bacterial strains. The specific activity of this compound against these pathogens requires further investigation.
Anticancer Potential
Research on related indacenones has indicated potential anticancer properties. The mechanisms may involve:
- Inhibition of Tumor Cell Growth : Similar compounds have been evaluated for their effects on tumor cell lines. The specific effects of this compound on various cancer cell lines remain to be elucidated.
The synthesis of this compound involves several steps including nitration and fluorination . Understanding its mechanism of action is crucial for its application in medicinal chemistry:
- Potential Targets : It may interact with enzymes or receptors involved in disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
